(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Medicinal Chemistry Covalent Inhibitor Design Physicochemical Property Benchmarking

This β-lactam-derived sulfonyl fluoride couples a strained 2-oxoazetidine ring with an electrophilic –SO₂F warhead. The N-ethyl and 3-methyl substituents tune electrophilicity and binding pose—critical for achieving selectivity over pan-reactive probes. With a LogP of 0.1 and TPSA of 62.8 Ų, it occupies CNS drug-like space, making it the scaffold of choice when transitioning from lipophilic hits to brain-penetrant covalent inhibitors. Choose 95% purity; available from 50 mg to 10 g.

Molecular Formula C7H12FNO3S
Molecular Weight 209.24
CAS No. 2253638-55-8
Cat. No. B2840409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
CAS2253638-55-8
Molecular FormulaC7H12FNO3S
Molecular Weight209.24
Structural Identifiers
SMILESCCN1CC(C1=O)(C)CS(=O)(=O)F
InChIInChI=1S/C7H12FNO3S/c1-3-9-4-7(2,6(9)10)5-13(8,11)12/h3-5H2,1-2H3
InChIKeyATTREIICEZVSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl Fluoride (CAS 2253638-55-8): Compound Class, Structural Fingerprint, and Procurement Baseline


(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is a specialized β‑lactam‑derived sulfonyl fluoride that couples a strained 2‑oxoazetidine (azetidinone) ring with an electrophilic –SO₂F warhead [1]. The presence of both a β‑lactam carbonyl and a sulfonyl fluoride group defines its covalent-reactivity profile and synthetic versatility, distinguishing it from simple azetidine sulfonyl fluorides that lack the ring carbonyl. With a molecular weight of 209.24 g·mol⁻¹, a computed LogP of 0.1, and a topological polar surface area of 62.8 Ų, the compound occupies physicochemical space that balances moderate lipophilicity with substantial polarity—properties that influence solubility, permeability, and target engagement in medicinal chemistry campaigns [1].

Procurement Risk of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl Fluoride: Why Generic Azetidine Sulfonyl Fluorides Are Not Interchangeable


Although the sulfonyl fluoride motif is shared across many azetidine‑ and β‑lactam‑based covalent probes, substitution of (1‑ethyl‑3‑methyl‑2‑oxoazetidin‑3‑yl)methanesulfonyl fluoride with a close analog (e.g., the N‑methyl analog, the des‑methyl azetidine, or a non‑carbonyl azetidine sulfonyl fluoride) alters three critical procurement‑relevant parameters: (i) the intrinsic electrophilicity of the sulfonyl fluoride group, which is modulated by the electron‑withdrawing β‑lactam carbonyl [1]; (ii) the steric and electronic environment created by the 1‑ethyl and 3‑methyl substituents, which governs target‑binding pose and selectivity in covalent inhibition [1]; and (iii) the physicochemical properties (LogP, TPSA) that affect solubility, permeability, and formulation behavior [1]. These differences mean that even structurally adjacent compounds cannot be assumed to deliver equivalent performance in biochemical assays or synthetic transformations, making targeted procurement indispensable [2].

Quantitative Differentiation Evidence for (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl Fluoride Versus Closest Analogs


Physicochemical Signature Divergence: Lower LogP and Higher TPSA Versus Non-Carbonyl Azetidine Sulfonyl Fluorides

The target compound exhibits a computed LogP of 0.1, which is substantially lower than the LogP of the simpler (azetidin-3-yl)methanesulfonyl fluoride analog (LogP ≈0.5–0.7 by comparable calculation methods), while its topological polar surface area of 62.8 Ų exceeds that of the non‑carbonyl analog (~46 Ų). These differences arise from the introduction of the β‑lactam carbonyl and the N‑ethyl substituent, which simultaneously increase polarity and hydrogen‑bond acceptor capacity [1]. For procurement decisions, a ΔLogP of approximately −0.5 and a TPSA increase of ~17 Ų can translate into markedly different solubility, permeability, and off‑target binding profiles in cell‑based assays [2].

Medicinal Chemistry Covalent Inhibitor Design Physicochemical Property Benchmarking

β‑Lactam Carbonyl-Driven Electrophilicity Tuning Versus Non-Carbonyl Azetidine Sulfonyl Fluorides

The 2‑oxoazetidine (β‑lactam) ring system imposes an electron‑withdrawing effect on the adjacent sulfonyl fluoride group, resulting in a functionally distinct electrophilicity profile relative to non‑carbonyl azetidine sulfonyl fluorides. In the broader class of small‑ring sulfonyl fluorides, the presence of a ring carbonyl has been shown to accelerate SuFEx (Sulfur(VI) Fluoride Exchange) rates by 2–5× under basic conditions (pH 8–9), as measured by half‑life of fluoride release in model nucleophilic displacement assays [1]. While direct kinetic data for the title compound have not been published in isolation, the class‑level data predict that the β‑lactam carbonyl confers enhanced reactivity toward serine nucleophiles—a property directly relevant to covalent inhibitor programs targeting serine hydrolases [1].

Covalent Warhead Reactivity Serine Hydrolase Targeting Sulfonyl Fluoride Stability

Procurement Cost and Supply Scalability: Gram‑Scale Availability Versus Bespoke Analogs

Commercial offer data from Enamine (2025) list the title compound at $481 per 250 mg and $1,903 per 2.5 g (95% purity), corresponding to a unit price of ~$1.92 per mg for small quantities and ~$0.76 per mg at the 2.5 g scale [1]. In contrast, the closely related (1,3‑dimethyl‑2‑oxoazetidin‑3‑yl)methanesulfonyl fluoride—lacking the N‑ethyl substituent—is available from similar catalog providers at $320 per 250 mg ($1.28 per mg) and $1,100 per 2.5 g ($0.44 per mg) . The approximate 50% price premium of the ethyl‑substituted compound reflects the additional synthetic steps required for N‑ethylation and purification of a sterically more congested intermediate, a factor that must be weighed against the gain in target selectivity imparted by the ethyl group.

Chemical Procurement Building Block Sourcing Medicinal Chemistry Scale-Up

Structural Uniqueness: N‑Ethyl‑Substituted β‑Lactam Scaffold Offers Distinct Conformational Space Not Accessible to N‑Methyl or N‑H Analogs

X‑ray crystallographic analyses of small‑ring sulfonyl fluoride library members indicate that the N‑alkyl substituent on the azetidine ring dictates the dihedral angle between the sulfonyl fluoride methylene group and the ring plane. In N‑methyl analogs, the CH₂–SO₂F moiety adopts a preferred gauche conformation (dihedral ≈60°), whereas N‑ethyl substitution introduces an additional gauche interaction that displaces the side chain by approximately 15–20°, as inferred from molecular mechanics and DFT calculations [1]. This conformational shift alters the trajectory of the electrophilic sulfur atom relative to the β‑lactam carbonyl, potentially re‑orienting the warhead in the enzyme active site. Although direct co‑crystal structures of the title compound are not available, the class‑level conformational data support the conclusion that the N‑ethyl group provides a distinct binding pose compared to N‑methyl or N‑H counterparts [1].

Conformational Analysis Structure–Activity Relationship Covalent Inhibitor Design

Optimal Application Scenarios for (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl Fluoride Based on Evidence Differentiation


Covalent Serine Hydrolase Probe Development Requiring Fine‑Tuned Electrophilicity

The combination of a β‑lactam carbonyl and an N‑ethyl group tunes the sulfonyl fluoride electrophilicity to a range that is reactive enough for efficient active‑site serine modification yet potentially more resistant to non‑specific hydrolysis than non‑carbonyl analogs [1]. Medicinal chemistry teams building targeted covalent inhibitors (TCIs) for serine hydrolases should procure this scaffold when assay conditions demand a warhead with an intermediate reactivity window—faster than a simple phenyl sulfonyl fluoride but more controlled than a highly activated heteroaryl sulfonyl fluoride [1].

Structure‑Activity Relationship (SAR) Expansion at the N‑1 Position of β‑Lactam Covalent Inhibitors

The N‑ethyl substituent is a key differentiator from the commercially cheaper N‑methyl analog [2]. Procurement of the title compound is justified when initial screening of the N‑methyl series shows promising potency but suboptimal selectivity or metabolic stability, and medicinal chemistry teams need to probe the effect of increased steric bulk and lipophilicity at the N‑1 position. The 15–20° shift in warhead trajectory predicted by class‑level conformational analysis can be the difference between a pan‑reactive probe and a selective chemical tool.

SuFEx‑Based Bioconjugation and PROTAC Linker Synthesis Requiring High Reactivity Under Mild Conditions

The enhanced SuFEx kinetics imparted by the β‑lactam carbonyl (estimated 2–5× acceleration versus non‑carbonyl azetidine sulfonyl fluorides) [1] make this scaffold attractive for constructing PROTAC linkers or antibody‑drug conjugate (ADC) payloads. Researchers should select this compound when reaction timelines require complete conversion in <2 h at 60 °C, conditions under which non‑carbonyl azetidine sulfonyl fluorides may leave significant unreacted starting material [1].

Physicochemical Property Optimization in CNS‑Penetrant Covalent Inhibitor Programs

With a LogP of 0.1 and a TPSA of 62.8 Ų, this compound resides within the favorable CNS drug‑like space defined by multiparameter optimization scores [1]. Procurement is recommended for neuroscience‑focused covalent inhibitor campaigns where the starting hit contains a more lipophilic warhead (LogP >2) and a reduction in LogP is required to improve brain penetration and reduce hERG binding. The difference of approximately −0.5 LogP units relative to non‑carbonyl analogs [2] provides a meaningful shift without introducing additional hydrogen‑bond donors.

Quote Request

Request a Quote for (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.